1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-12-4-2-1-3-5-12)18-13-10-16-19(11-13)14-6-8-21-9-7-14/h10-12,14H,1-9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGRUASHVLGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the reaction of cyclohexyl isocyanate with 1-(oxan-4-yl)-1H-pyrazol-4-amine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with different nucleophilic groups.
Scientific Research Applications
1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea and related urea-pyrazole derivatives:
Key Observations:
Substituent Effects on Bioactivity: The oxan-4-yl group in the target compound may confer improved metabolic stability and solubility compared to phenyl or alkyl substituents (e.g., compound 9a) due to its oxygenated ring .
Synthetic Accessibility :
- Unlike 4-hydroxymethylpyrazole derivatives (synthesized via Curtius reactions), the target compound’s tetrahydropyran substituent likely requires specialized intermediates, such as oxan-4-yl building blocks (e.g., Enamine Ltd’s catalog entries) .
Biological Relevance :
- Compounds with C4-hydroxymethyl groups (e.g., 5а-l in ) exhibit ACTH receptor modulation, while C4-ethoxycarbonyl analogs show kinase inhibition . The target compound’s oxan-4-yl group may bridge these functionalities, though experimental validation is needed.
Research Findings and Data
Table: Comparative Physicochemical Properties
| Property | This compound | 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) | 1-Phenyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea |
|---|---|---|---|
| Molecular Weight | ~335.4 g/mol | 285.3 g/mol | 260.3 g/mol |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 3.1 (higher lipophilicity) | 1.5 (lower lipophilicity) |
| Water Solubility | Moderate (oxan-4-yl enhances polarity) | Low (phenyl group dominates) | High (hydroxymethyl enhances polarity) |
Biological Activity
1-Cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a cyclohexyl group, a pyrazole ring, and an oxane moiety, which may contribute to its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has unique characteristics due to the presence of both the pyrazole and oxane groups, which can influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The precise molecular targets and pathways are still under investigation, but preliminary studies suggest potential applications in oncology and inflammation modulation.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also exhibit similar efficacy.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Such inhibition could have implications for treating metabolic disorders.
Study on Pyrazole Derivatives
In a recent study focusing on pyrazole derivatives, compounds similar to this compound demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Pharmacological Profile
A pharmacological profile was developed based on various assays to evaluate the compound's activity against different biological targets. The findings indicated that the compound exhibited moderate activity against certain kinases involved in cancer progression.
Q & A
Q. Q1. What are the established synthetic routes for 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via the Curtius reaction, where 4-hydroxymethylpyrazole-3-carbonyl azides react with cyclohexylamine. Key steps include:
- Reagent Selection : Use primary amines (e.g., cyclohexylamine) to avoid intramolecular cyclization of intermediates into pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones.
- Purity Control : Purify via recrystallization (methanol is effective) and validate using HPLC (>95% purity) .
- Spectroscopic Validation : Confirm structure via -NMR (amide protons at δ 8.2–9.0 ppm) and IR (urea C=O stretch ~1680 cm) .
Q. Q2. Which analytical techniques are critical for confirming the molecular structure and stability of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea moiety interactions) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 405.85) with <2 ppm error .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under inert conditions .
Advanced Research Questions
Q. Q3. How do substituents on the pyrazole and urea moieties influence bioactivity?
Methodological Answer:
- Pyrazole Modifications : The oxan-4-yl group enhances solubility via hydrogen bonding, while cyclohexyl substituents increase lipophilicity (logP ~2.5).
- Urea Linkage : Critical for kinase inhibition (e.g., IC < 1 µM for MAPK pathways). Replace with thiourea to study sulfur’s electronic effects .
- SAR Studies : Use in vitro assays (e.g., antiproliferative activity against HeLa cells) to correlate substituent effects with efficacy .
Q. Q4. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to map Curtius reaction transition states and optimize azide-amine coupling .
- Machine Learning : Train models on PubChem data to predict reaction yields under varying solvents (e.g., DMF vs. THF) .
- Reaction Path Search : Use GRRM software to identify low-energy intermediates and bypass side products .
Q. Q5. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory)?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., NIH/3T3 for inflammation vs. MCF-7 for oncology) to isolate mechanistic targets .
- Dose-Response Curves : Compare EC values across studies; discrepancies may arise from off-target effects at high concentrations.
- Proteomic Profiling : Use SILAC labeling to identify protein binding partners in different biological contexts .
Q. Q6. What experimental designs are recommended for studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to pH extremes (1.2 HCl vs. 8.0 PBS) and analyze via LC-MS to identify hydrolysis products (e.g., cyclohexylamine release) .
- Light Exposure Studies : Use ICH Q1B guidelines to assess photostability under UV-Vis irradiation (320–400 nm) .
- Metabolite Tracking : Incubate with liver microsomes (human/rat) and profile using UPLC-QTOF .
Q. Q7. How can mechanistic studies distinguish between covalent and non-covalent binding modes?
Methodological Answer:
- Kinetic Analysis : Measure binding rates (e.g., SPR) – covalent inhibitors exhibit time-dependent inhibition.
- Mass Shift Detection : Use intact protein MS to identify adduct formation (e.g., +405 Da for compound-protein conjugates) .
- Mutagenesis : Engineer cysteine residues in target enzymes (e.g., kinases) to test covalent modification .
Q. Q8. What strategies optimize synthetic scalability without compromising yield?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for azide-amine coupling (residence time ~30 min, 80°C) to reduce exothermic risks .
- Catalyst Screening : Test Pd/C or Ni catalysts for deprotection steps; >90% yield reported with 5% Pd/C in ethanol .
- Process Simulation : Use Aspen Plus to model solvent recovery and waste minimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
